molecular formula C8H9BrClN B1398086 [(2-Bromo-4-chlorophenyl)methyl](methyl)amine CAS No. 900571-24-6

[(2-Bromo-4-chlorophenyl)methyl](methyl)amine

Cat. No.: B1398086
CAS No.: 900571-24-6
M. Wt: 234.52 g/mol
InChI Key: JBVUBUUOLJPJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-4-chlorophenyl)methylamine (C₈H₉BrClN) is a halogenated aromatic amine characterized by a phenyl ring substituted with bromine (Br) at position 2 and chlorine (Cl) at position 2. The methylamine group (-CH₂NHCH₃) is attached to the benzylic carbon. Its SMILES notation is CNCC1=C(C=C(C=C1)Cl)Br, and its InChIKey is JBVUBUUOLJPJTJ-UHFFFAOYSA-N . The compound’s bromine and chlorine substituents likely confer enhanced electrophilicity and steric bulk, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVUBUUOLJPJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(2-Bromo-4-chlorophenyl)methylamine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways.

Cellular Effects

(2-Bromo-4-chlorophenyl)methylamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of (2-Bromo-4-chlorophenyl)methylamine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Bromo-4-chlorophenyl)methylamine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in significant alterations in cellular processes.

Dosage Effects in Animal Models

The effects of (2-Bromo-4-chlorophenyl)methylamine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings.

Metabolic Pathways

(2-Bromo-4-chlorophenyl)methylamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of (2-Bromo-4-chlorophenyl)methylamine within cells and tissues involve specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell.

Subcellular Localization

(2-Bromo-4-chlorophenyl)methylamine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell.

Biological Activity

Overview

(2-Bromo-4-chlorophenyl)methylamine is a substituted amine that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a bromo and a chloro substituent on the phenyl ring, which can significantly influence its chemical properties and biological interactions. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Chemical Structure

The molecular formula of (2-Bromo-4-chlorophenyl)methylamine is C9H10BrClNC_9H_{10}BrClN. The presence of halogen substituents contributes to its unique reactivity and interaction with biological targets.

The biological activity of (2-Bromo-4-chlorophenyl)methylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in cellular processes, such as:

  • Inhibition of cell wall synthesis in bacteria.
  • Induction of apoptosis in cancer cells.
  • Disruption of metabolic pathways , which may affect pathogen survival.

Antimicrobial Activity

Research has demonstrated that (2-Bromo-4-chlorophenyl)methylamine exhibits significant antimicrobial properties. In vitro studies indicate effective inhibition against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus16 µMCell wall synthesis inhibition
Pseudomonas aeruginosa32 µMDisruption of bacterial membranes

These findings suggest that the compound could serve as an alternative therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer potential of (2-Bromo-4-chlorophenyl)methylamine has also been explored. Studies involving various cancer cell lines have shown promising results:

Cancer Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian cancer)10.3Induction of apoptosis
HepG2 (Liver cancer)11.3Cell cycle arrest at G2/M phase

These results indicate that the compound can induce significant cellular changes leading to cancer cell death, highlighting its potential for developing novel anticancer therapies.

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial effects of (2-Bromo-4-chlorophenyl)methylamine against various strains of bacteria. The findings indicated that it exhibited MIC values comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent for bacterial infections.
  • Cancer Cell Line Studies : Research focused on the effects of (2-Bromo-4-chlorophenyl)methylamine on several cancer cell lines revealed significant apoptosis induction and cell cycle arrest, emphasizing its utility in oncological drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs of (2-Bromo-4-chlorophenyl)methylamine are compared based on substituent position, alkyl chain length, and functional group variations:

Positional Isomers

  • (4-Bromo-2-chlorophenyl)methylamine (C₈H₉BrClN): Key Difference: Bromine and chlorine substituents are swapped (Br at position 4, Cl at position 2). The InChIKey (ADKPEERULMOOKJ-UHFFFAOYSA-N) reflects distinct stereoelectronic properties .

Alkyl Chain Variations

  • (2-Bromo-4-chlorophenyl)methylamine (C₁₀H₁₃BrClN):
    • Key Difference : Methyl group (-CH₃) on the amine is replaced with a propyl chain (-CH₂CH₂CH₃).
    • Impact : Increased lipophilicity (logP ~3.5 estimated) enhances membrane permeability but may reduce aqueous solubility. The longer alkyl chain could also influence binding to hydrophobic targets in pharmacological contexts .

Substituent Type Variations

  • (4-Bromo-2-methylphenyl)methylamine (C₉H₁₂BrN):
    • Key Difference : Chlorine substituent at position 4 is replaced with a methyl group (-CH₃).
    • Impact : The electron-donating methyl group reduces electrophilicity of the aromatic ring compared to the electron-withdrawing Cl. This may decrease reactivity in nucleophilic aromatic substitution but improve stability under acidic conditions .

Heterocyclic Derivatives

  • [(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine (C₁₃H₁₂BrClN₂): Key Difference: Incorporation of a pyridine ring introduces a heterocyclic moiety. Molecular weight increases to 311.62 g/mol, affecting pharmacokinetics .

Structural and Functional Comparison Table

Compound Molecular Formula Substituents (Position) Key Properties/Applications
(2-Bromo-4-chlorophenyl)methylamine C₈H₉BrClN Br (2), Cl (4), -CH₂NHCH₃ High electrophilicity; potential intermediate in drug synthesis
(4-Bromo-2-chlorophenyl)methylamine C₈H₉BrClN Br (4), Cl (2), -CH₂NHCH₃ Altered electronic effects; possible differences in crystal packing
(2-Bromo-4-chlorophenyl)methylamine C₁₀H₁₃BrClN Br (2), Cl (4), -CH₂NHCH₂CH₂CH₃ Increased lipophilicity; suited for hydrophobic targets
(4-Bromo-2-methylphenyl)methylamine C₉H₁₂BrN Br (4), -CH₃ (2), -CH₂NHCH₃ Enhanced stability; reduced reactivity in SNAr reactions
Pyridine derivative C₁₃H₁₂BrClN₂ Br (2), Cl (4), pyridin-4-yl Heterocyclic functionality; applications in catalysis or medicinal chemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Bromo-4-chlorophenyl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[(2-Bromo-4-chlorophenyl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.